2-(cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide
Description
2-(Cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide is a substituted acetamide derivative characterized by two distinct functional groups: a cyclohexylcarbonylamino substituent at the α-position of the acetamide core and an N-(2-methylphenyl) group. Its molecular formula is C₁₆H₂₂N₂O₂, with a molecular weight of 274.37 g/mol. The compound’s structure combines aromatic (2-methylphenyl) and alicyclic (cyclohexyl) moieties, which influence its physicochemical properties, such as lipophilicity and steric bulk.
Properties
IUPAC Name |
N-[2-(2-methylanilino)-2-oxoethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-7-5-6-10-14(12)18-15(19)11-17-16(20)13-8-3-2-4-9-13/h5-7,10,13H,2-4,8-9,11H2,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKFURMQOFYMMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CNC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide typically involves the reaction of cyclohexyl isocyanate with 2-methylphenylacetic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced technologies, such as flow microreactors, can enhance the sustainability and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .
Scientific Research Applications
2-(cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Properties of N-(2-Methylphenyl) Acetamide Derivatives
Key Observations :
- Lipophilicity: The cyclohexylcarbonylamino group in the target compound likely increases logP compared to the thiomorpholinone-substituted analog (logP = 0.6972, ), though exact values are unavailable.
- Steric Effects: Bulky α-substituents (e.g., cyclohexylcarbonylamino) may hinder molecular flexibility and receptor binding compared to smaller groups like chloro .
Compounds with Cyclohexyl Motifs
Table 2: Cyclohexyl-Containing Acetamide Derivatives
Key Observations :
- Positional Effects : Cyclohexyl groups on the amide nitrogen (e.g., ) reduce steric hindrance at the α-position compared to the target compound.
- Synthetic Complexity : Multi-substituted analogs (e.g., ) require intricate synthetic routes due to steric and electronic challenges.
Physicochemical and Structural Insights
- Hydrogen Bonding : The amide group in the target compound may form intermolecular hydrogen bonds similar to 2-chloro-N-phenylacetamide, which exhibits antiparallel N–H and C=O conformations in crystal structures .
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